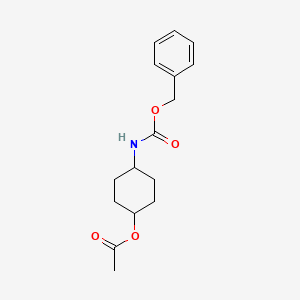

(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate

Description

(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate is a stereospecific cyclohexane derivative featuring a benzyloxycarbonyl (Cbz)-protected amine group and an acetate ester. The Cbz group is widely used in peptide synthesis for amine protection due to its stability under basic conditions and selective removal via hydrogenolysis . The trans-configuration (1R,4r) of the cyclohexane ring ensures distinct spatial orientation, influencing solubility, reactivity, and biological interactions. The molecular formula is C₁₆H₂₀N₂O₄, with a molecular weight of 304.34 g/mol (estimated). Its InChIKey, GSXYORYBVAIHIP-UHFFFAOYSA-N, confirms structural uniqueness .

Properties

IUPAC Name |

[4-(phenylmethoxycarbonylamino)cyclohexyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12(18)21-15-9-7-14(8-10-15)17-16(19)20-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXYORYBVAIHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclohexyl ring and subsequent acetylation.

Protection of Amine Group: The amine group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of Cyclohexyl Ring: The protected amine is then subjected to cyclization reactions to form the cyclohexyl ring.

Acetylation: Finally, the cyclohexyl amine is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in the manufacturing of various products.

Mechanism of Action

The mechanism of action of (1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes, inhibiting their activity or altering their function. The cyclohexyl ring provides structural stability, allowing the compound to fit into enzyme active sites or receptor binding pockets.

Comparison with Similar Compounds

Compound 1 : (1R,4R)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid

- CAS : 2340294-59-7

- Substituents : tert-butoxycarbonyl (Boc) and cyclopropyl groups.

- Key Differences: The Boc group replaces Cbz, offering acid-labile protection instead of hydrogenolysis sensitivity. The cyclopropyl moiety introduces steric constraints.

- Molecular Weight : 326.39 g/mol (C₁₇H₂₈N₂O₄) .

- Application : Likely used in peptide synthesis where acid-sensitive intermediates are required.

Compound 2 : (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid

- CAS : 2137135-54-5

- Substituents : Boc and ethyl groups.

- Molecular Weight : 298.36 g/mol (C₁₅H₂₆N₂O₄) .

Functional Group Modifications

Compound 3 : Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate

- CAS : 946598-34-1

- Substituents : Boc-protected amine and ethyl acetate ester.

- Key Differences : Ethyl ester instead of cyclohexyl acetate increases hydrophobicity (logP ~2.8 vs. ~2.2 for the target compound).

- Molecular Weight: 285.38 g/mol (C₁₅H₂₇NO₄) .

- Application : Intermediate in prodrug design due to esterase-sensitive cleavage.

Compound 4 : 2-(((1R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexyl)amino)acetic acid

Compound 5 : RAD51-IN-3 (propan-2-yl N-[(1r,4r)-4-(5-{4-[(benzylcarbamoyl)amino]phenyl}thiazol-2-yl)cyclohexyl]carbamate)

Compound 6 : (1R,3S)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate

- CAS: Not listed (InChIKey: VQSFQONXWYNUAZ-UHFFFAOYSA-N).

Research Findings and Implications

Solubility : The Boc-protected derivatives (e.g., Compound 1) exhibit higher organic solubility (~25 mg/mL in DMSO) compared to Cbz analogs (~15 mg/mL) due to tert-butyl hydrophobicity .

Metabolic Stability : Acetate esters (target compound) show faster enzymatic hydrolysis than ethyl esters (Compound 3), impacting pharmacokinetics .

Biological Activity: Thiazole-containing analogs (Compound 5) demonstrate nanomolar inhibition of Rad51, highlighting the role of heterocyclic groups in target specificity .

Biological Activity

(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexyl ring with a benzyloxycarbonyl (Cbz) group and an acetate moiety. Its molecular formula is C_{15}H_{19}N_{1}O_{3}, with a molecular weight of approximately 291.347 g/mol. The structure allows for various interactions with biological targets, making it a valuable compound in research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition: The benzyloxycarbonyl group can inhibit enzyme activity by fitting into the active sites of target enzymes, which alters their function and kinetics. This interaction is crucial for studying enzyme-substrate dynamics and can be applied in drug development.

- Receptor Binding: The structural stability provided by the cyclohexyl ring enhances the compound's binding affinity to various receptors, potentially influencing signaling pathways involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing similar functional groups have shown significant activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the structure can enhance antimicrobial efficacy.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Trp-containing derivatives | Antibacterial | 6 - 12.5 |

| Phe-containing derivatives | Antibacterial | 9 - 20 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, revealing that certain derivatives exhibit promising anticancer properties. For example, compounds similar to this compound were tested against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites, showing significant inhibition compared to standard treatments.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives against multiple bacterial strains using agar-well diffusion methods. The results indicated enhanced activity for compounds with specific amino acid conjugates, demonstrating the importance of structural modifications in developing effective antimicrobial agents .

- Cytotoxicity Assessment : Research on cytotoxic effects revealed that compounds derived from this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.